

# Discovery and development of Tapotoclax (AMG-176)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tapotoclax

Cat. No.: B605400

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Development of **Tapotoclax** (AMG-176)

## Executive Summary

**Tapotoclax** (AMG-176) is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of the Myeloid Cell Leukemia-1 (MCL-1) protein. As a key anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) family, MCL-1 is frequently overexpressed in various hematologic malignancies, making it a prime therapeutic target. The development of **Tapotoclax** has been challenging due to the structural characteristics of the MCL-1 binding groove.[1][2] This guide details the discovery, mechanism of action, preclinical validation, and clinical development of **Tapotoclax**, providing researchers and drug development professionals with a comprehensive technical overview of this targeted therapeutic agent.

## Introduction: The Rationale for Targeting MCL-1

The BCL-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) members dictates cell fate. In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like MCL-1.[3] This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.

MCL-1 has been identified as a crucial survival factor in several hematologic cancers, including acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin's lymphoma (NHL).

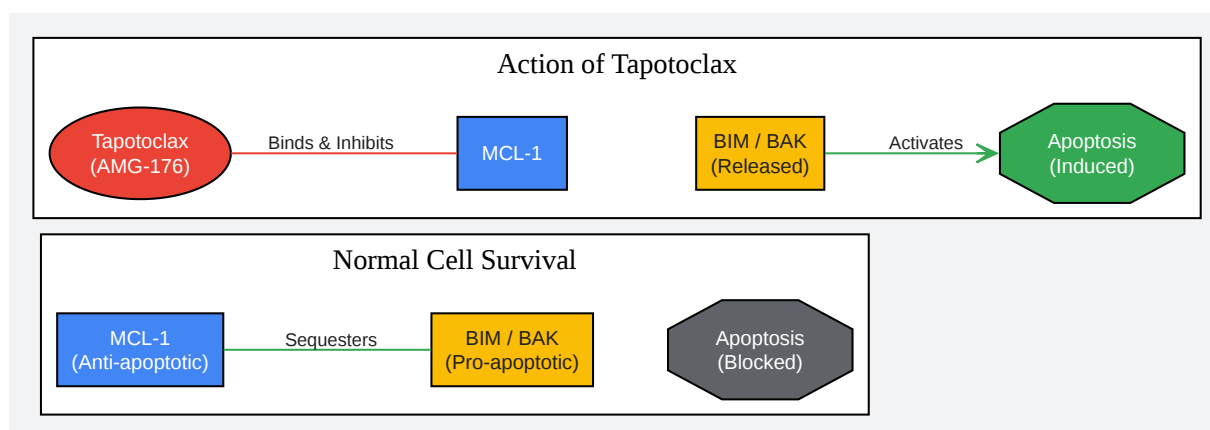
[1][2] Its role in promoting cell survival has made it an attractive target for therapeutic intervention. However, the shallow and adaptable nature of its BH3-domain binding pocket has posed significant difficulties in developing potent and selective small molecule inhibitors with favorable drug-like properties.[1][2]

## Discovery and Optimization

The discovery of **Tapotoclax** was the result of a structure-based drug design approach.[2] Researchers at Amgen initiated a strategy to identify small-molecule fragments that could bind weakly to the MCL-1 protein.[1][2] Through a process of iterative optimization, these fragments were expanded to create larger, spiro-macrocyclic molecules.[2] This approach integrated conformational restriction as a guiding principle, which was crucial for enhancing binding affinity and selectivity for the challenging MCL-1 target.[2] The result was the identification of AMG-176 (**Tapotoclax**), a potent and selective MCL-1 inhibitor with oral bioavailability.[1][2][4][5][6][7]

## Mechanism of Action

**Tapotoclax** functions by directly binding to the BH3-binding groove of the MCL-1 protein with picomolar affinity.[1][6] This action competitively inhibits the interaction between MCL-1 and pro-apoptotic proteins, particularly BIM (BCL2L11) and BAK.[3][4][5][8] By disrupting the MCL-1/BIM and MCL-1/BAK complexes, **Tapotoclax** unleashes these pro-apoptotic effectors, triggering the mitochondrial (intrinsic) pathway of apoptosis, leading to caspase activation and programmed cell death in MCL-1-dependent cancer cells.[3][4][5][8]



[Click to download full resolution via product page](#)

Caption: Mechanism of **Tapotoclax** action on the intrinsic apoptosis pathway.

## Preclinical Development

### In Vitro Studies

**Tapotoclax** demonstrated high potency and selectivity for human MCL-1 in various in vitro assays.

Table 1: Binding Affinity and Selectivity of **Tapotoclax** (AMG-176)

Target Protein	Binding Affinity (K <sub>i</sub> )	Selectivity vs. MCL-1
Human MCL-1	0.13 nM[4][5][7]	-
Murine MCL-1	~1000-fold lower affinity[1]	~1000x
BCL-2	Minimal affinity[1]	High

| BCL-xL | Minimal affinity[1] | High |

The cellular activity of **Tapotoclax** and its analogue, AM-8621, was confirmed through assays demonstrating the disruption of MCL-1's interaction with its binding partners and subsequent reduction in cell viability.

Table 2: In Vitro Cellular Activity of MCL-1 Inhibitors

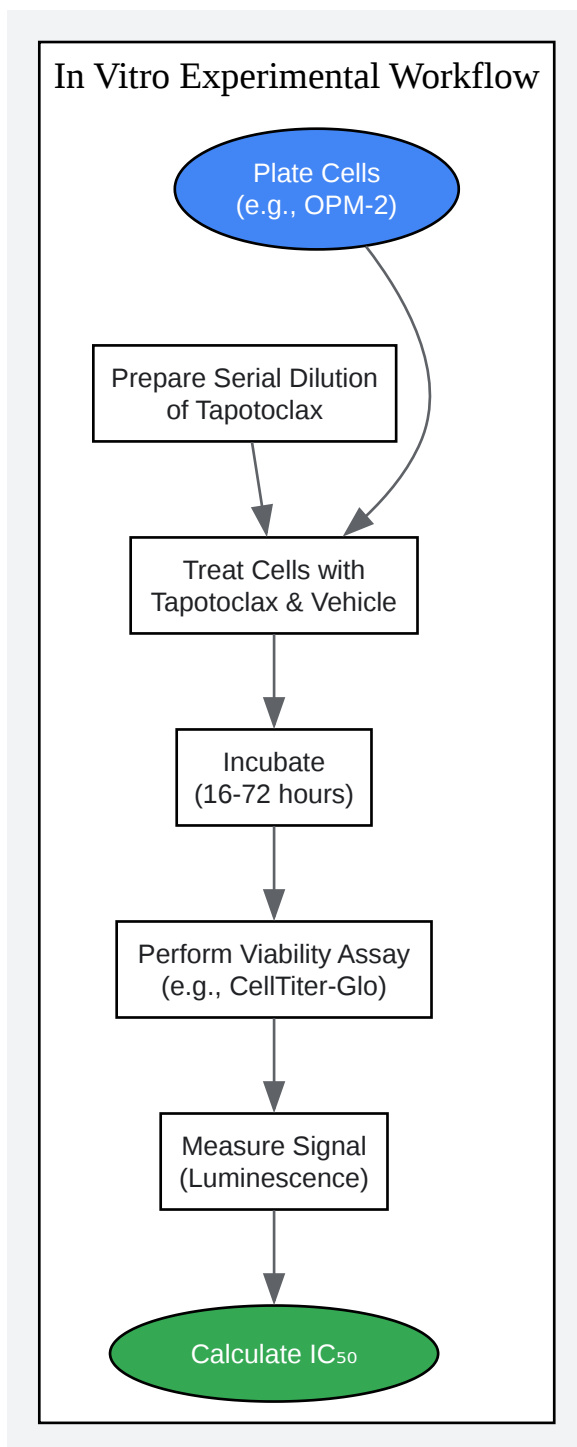
Assay	Cell Line	Compound	Result (IC <sub>50</sub> )
Split-Luciferase Complementation	HEK293M	AM-8621	43 nM[1]
Antiproliferative Activity	OPM-2 (Multiple Myeloma)	Tapotoclax (AMG-176)	16 nM (16 hrs)[5]

| Antiproliferative Activity | OPM-2 (Multiple Myeloma) | **Tapotoclax** (AMG-176) | 240 nM (24 hrs)[5] |

## Experimental Protocol: Cell Viability (CellTiter-Glo® Luminescence Assay)

This protocol is representative for determining the IC<sub>50</sub> of **Tapotoclax** in cancer cell lines.

- **Cell Plating:** Seed cancer cells (e.g., OPM-2) in opaque-walled 96-well microplates at a predetermined density and allow them to adhere overnight.
- **Compound Preparation:** Prepare a serial dilution of **Tapotoclax** in the appropriate cell culture medium.
- **Treatment:** Add the diluted **Tapotoclax** or vehicle control (e.g., DMSO) to the wells. Incubate the plate for a specified duration (e.g., 16, 24, or 72 hours) at 37°C in a humidified CO<sub>2</sub> incubator.
- **Reagent Preparation:** Equilibrate the CellTiter-Glo® Reagent to room temperature.
- **Lysis and Signal Generation:** Add the CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- **Signal Measurement:** Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescence using a plate-reading luminometer.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Caption: A typical workflow for in vitro cell viability testing of **Tapotoclax**.

## In Vivo Studies

**Tapotoclax** demonstrated significant anti-tumor efficacy in preclinical animal models of hematologic cancers.[2]

Table 3: Summary of In Vivo Efficacy in Xenograft Models

Cancer Model	Dosing Regimen	Key Findings	Reference
OPM-2 Multiple Myeloma	Oral dosing	Dose-dependent tumor growth inhibition.[3] Complete tumor regression at higher doses.[3]	[3]
AML Xenografts	Discontinuous oral administration	Inhibition of tumor growth at tolerated doses.[2]	[2]

| AML Models (Combination) | Oral **Tapotoclax** + Venetoclax | Synergistic activity and robust tumor regression at tolerated doses.[1][2] |[1][2] |

Pharmacodynamic studies in a human MCL-1 knock-in mouse model showed that oral administration of **Tapotoclax** led to dose-dependent reductions in B cells, monocytes, and neutrophils, confirming target engagement and providing potential biomarkers for clinical evaluation.[2]

## Experimental Protocol: Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the in vivo efficacy of **Tapotoclax**.

- **Animal Model:** Use immunocompromised mice (e.g., NOD/SCID).
- **Tumor Implantation:** Subcutaneously implant a suspension of human cancer cells (e.g., AML or multiple myeloma cell lines) into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth regularly using caliper measurements.

- **Randomization:** Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
- **Drug Administration:** Administer **Tapotoclax** orally according to the specified dose and schedule (e.g., daily, intermittently). The control group receives a vehicle solution.
- **Efficacy Assessment:** Continue to monitor tumor volume and animal body weight throughout the study.
- **Pharmacodynamic Analysis:** At the end of the study, or at specified time points, collect tumor and blood samples to analyze biomarkers of MCL-1 inhibition (e.g., activated Bak, B-cell counts).
- **Data Analysis:** Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

## Clinical Development

**Tapotoclax** has been evaluated in several Phase 1 clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced cancers.

Table 4: Overview of Key Clinical Trials for **Tapotoclax** (AMG-176)

Trial Identifier	Phase	Conditions	Intervention	Status (as of late 2025)	Key Findings/Notes
NCT02675452	1	Relapsed/Refractory Multiple Myeloma, Acute Myeloid Leukemia (AML)	Tapotoclax (IV) monotherapy and in combination	Terminated[9][10]	Sponsor decision, unrelated to safety.[10] Explored safety and tolerability. [11]

| NCT05209152 | 1 | Myelodysplastic Syndromes (MDS) after Hypomethylating Agent (HMA) Failure | **Tapotoclax** (IV) | Terminated[12][13][14] | Terminated due to lack of clinical activity.[12][13][14][15] Showed a manageable safety profile.[12][13][15] No dose-limiting toxicities (DLTs) were reported.[12][15] Observed some transitory anti-leukemic effects (blast reduction, reduced transfusion needs) but no official responses.[12][14][15] |

In the NCT05209152 study for MDS, patients received intravenous **Tapotoclax** at doses of 120 mg/m<sup>2</sup> or 240 mg/m<sup>2</sup> once weekly.[12][15] While the trial was terminated for lack of clinical response, it established a manageable safety profile.[12][13][14][15] The most common treatment-related adverse events included nausea, fatigue, and diarrhea.[12][15] Some patients experienced transient reductions in bone marrow blasts and a decreased need for red blood cell transfusions, suggesting some biological activity.[12][14][15]

## Conclusion and Future Directions

**Tapotoclax** (AMG-176) is a landmark achievement in medicinal chemistry, representing one of the first potent and selective MCL-1 inhibitors to enter clinical trials.[1][2] Preclinical data compellingly demonstrated its ability to induce apoptosis in MCL-1-dependent cancer models, both as a single agent and in combination therapies.[2][3]

Clinical studies have shown that **Tapotoclax** has a manageable safety profile but has demonstrated limited single-agent efficacy in heavily pre-treated patient populations, leading to the termination of some trials.[12][16] The modest clinical activity underscores the complexity of targeting the BCL-2 family and the potential for resistance mechanisms in advanced cancers.

The future of **Tapotoclax** and other MCL-1 inhibitors may lie in rational combination therapies. The strong preclinical synergy observed with the BCL-2 inhibitor venetoclax suggests that dual inhibition of anti-apoptotic pathways could be a powerful strategy to overcome resistance and achieve deeper clinical responses in hematologic malignancies.[1][2] Further research is warranted to identify patient populations most likely to benefit and to optimize combination strategies for clinical success.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 2. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 3. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 4. AMG-176 [tapotoclax] MCL-1 (myeloid cell leukemia-1) inhibitor | CAS 1883727-34-1 | Buy AMG176 from Supplier InvivoChem [[invivochem.com](https://invivochem.com)]
- 5. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 6. [axonmedchem.com](https://axonmedchem.com) [[axonmedchem.com](https://axonmedchem.com)]
- 7. [selleckchem.com](https://selleckchem.com) [[selleckchem.com](https://selleckchem.com)]
- 8. Facebook [[cancer.gov](https://cancer.gov)]
- 9. [go.drugbank.com](https://go.drugbank.com) [[go.drugbank.com](https://go.drugbank.com)]
- 10. Tapotoclax - Amgen - AdisInsight [[adisinsight.springer.com](https://adisinsight.springer.com)]
- 11. ClinicalTrials.gov [[clinicaltrials.gov](https://clinicaltrials.gov)]
- 12. [onclive.com](https://onclive.com) [[onclive.com](https://onclive.com)]
- 13. A phase I study of the myeloid cell leukemia 1 (MCL1) inhibitor tapotoclax (AMG 176) in patients with myelodysplastic syndromes after hypomethylating agent failure. | Semantic Scholar [[semanticscholar.org](https://semanticscholar.org)]
- 14. [ascopubs.org](https://ascopubs.org) [[ascopubs.org](https://ascopubs.org)]
- 15. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 16. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [[oncologypipeline.com](https://oncologypipeline.com)]
- To cite this document: BenchChem. [Discovery and development of Tapotoclax (AMG-176)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605400#discovery-and-development-of-tapotoclax-amg-176>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)